6-Bromo-5-methylisatoic anhydride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isatoic anhydrides, including 6-Bromo-5-methylisatoic anhydride, typically involves the reaction of anthranilic acids with carbonyl sources such as phosgene, triphosgene, or ethyl chloroformate . These reactions are generally carried out under controlled conditions to ensure the formation of the desired anhydride.
Industrial Production Methods: Industrial production methods for isatoic anhydrides often involve the use of safer and more efficient reagents to minimize the risks associated with toxic substances like phosgene. For instance, the use of hydrogen peroxide in an acid medium has been explored as an alternative method .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-methylisatoic anhydride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted isatoic anhydrides .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 6-Bromo-5-methylisatoic anhydride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the function of the target molecules .
Comparison with Similar Compounds
5-Bromoisatoic anhydride: Similar in structure but lacks the methyl group present in 6-Bromo-5-methylisatoic anhydride.
Isatoic anhydride: The parent compound without the bromine and methyl substituents.
Uniqueness: this compound is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. These substituents can influence the compound’s reactivity, making it suitable for specific applications that other isatoic anhydrides may not be able to fulfill .
Properties
IUPAC Name |
5-bromo-6-methyl-1H-3,1-benzoxazine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-4-2-3-5-6(7(4)10)8(12)14-9(13)11-5/h2-3H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGQMOHSMXORSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)OC2=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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